6-(Aminomethyl)-1,2,4-triazin-5(4H)-one

Vue d'ensemble

Description

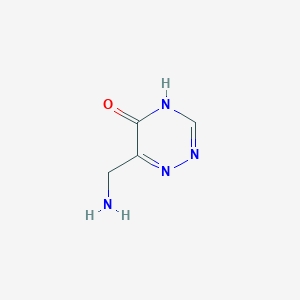

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring with an aminomethyl group attached to the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom react to form the aminomethyl derivative . The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is characterized by a triazine ring structure with an amino group and an aminomethyl group. Its molecular formula is with a molecular weight of approximately 129.13 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological activity, making it a valuable compound in synthetic chemistry.

Pharmaceutical Applications

- Antitumor Activity : Several studies have highlighted the antitumor potential of compounds derived from triazine derivatives, including this compound. For instance, research indicates that related triazine compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These findings suggest that this compound could be explored further for its anticancer properties .

- Synthesis of Novel Compounds : This compound serves as a building block for synthesizing other heterocyclic compounds with potential therapeutic applications. Its ability to participate in various chemical reactions allows for the creation of complex molecular architectures that may possess enhanced biological activities .

- Antimicrobial Properties : The structural features of triazines are associated with antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Agricultural Applications

- Herbicides : Triazine derivatives are widely recognized in agricultural chemistry as effective herbicides. The structural characteristics of this compound may contribute to the development of novel herbicides that target specific weed species while minimizing impact on crops .

- Plant Growth Regulators : Research into triazine compounds has also suggested potential roles as plant growth regulators. These compounds can influence plant metabolism and growth patterns, providing opportunities for improving crop yields and resilience .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| [A] | Antitumor Activity | Demonstrated cytotoxic effects on MCF-7 and HepG2 cells; potential for drug development. |

| [B] | Synthesis Methods | Explored synthetic routes for creating novel triazine derivatives; highlighted versatility in chemical reactions. |

| [C] | Antimicrobial Effects | Showed efficacy against specific bacterial strains; implications for new antibiotic development. |

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triazine ring can also participate in various biochemical pathways, affecting cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dihydroxynaphthalene derivatives: These compounds also contain aminomethyl groups and exhibit similar reactivity.

4,5-Dihydroxybenzofuran derivatives: These compounds share structural similarities and undergo comparable chemical reactions.

Uniqueness

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is unique due to its specific triazine ring structure and the presence of an aminomethyl group, which confer distinct chemical and biological properties

Activité Biologique

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound contains a triazine ring substituted with an aminomethyl group. This structural feature is crucial for its biological activity. The compound's molecular formula is C4H7N5O, and it exhibits both hydrophilic and lipophilic characteristics, influencing its interaction with biological targets.

Anticancer Activity

Several studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

- Inhibition of Cell Proliferation : Research has demonstrated that triazine derivatives can inhibit the proliferation of cancer cells such as K-562 (chronic myeloid leukemia) with low cytotoxicity to normal cells .

- Mechanism of Action : The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, some triazine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-spectrum Activity : Compounds in the triazine family have shown efficacy against a range of bacteria and fungi. In particular, studies have highlighted their effectiveness against resistant strains of bacteria .

- Structure-Activity Relationship : Modifications in the substituents on the triazine ring significantly influence antimicrobial potency. Electron-withdrawing groups generally enhance activity against various pathogens .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of various triazine derivatives, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a notable reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of triazine derivatives against Mycobacterium smegmatis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Rifampicin. This highlights the potential use of these compounds in treating drug-resistant infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency against CDK2 inhibitors |

| Substitution on the phenyl ring | Enhanced antimicrobial activity |

| Variations in alkyl chain length | Altered solubility and bioavailability |

Research has shown that introducing specific functional groups can enhance or diminish the biological efficacy of triazine derivatives. For example, fluorinated variants have been associated with improved interactions with biological targets due to increased lipophilicity and binding affinity .

Propriétés

IUPAC Name |

6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJILEXBDIMQXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(C(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.